甲磺酸三卡因

科学研究应用

三卡因具有广泛的科学研究应用:

化学: 用作各种化学反应和合成过程中的试剂。

生物学: 在涉及鱼类和两栖动物的实验过程中,用于麻醉研究。

医学: 在兽医领域,用于水生动物的镇静和安乐死。

作用机制

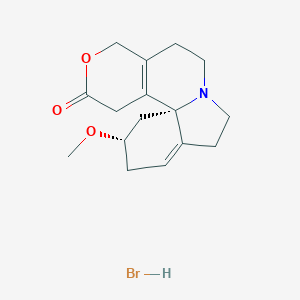

三卡因通过阻断电压门控钠通道发挥作用,阻止钠离子进入细胞。这种作用使动作电位沉默,有效地阻断了大脑与肢体之间的信号交换。 该化合物对变温动物的选择性毒性是由于它们在肝脏中代谢率较低 .

类似化合物:

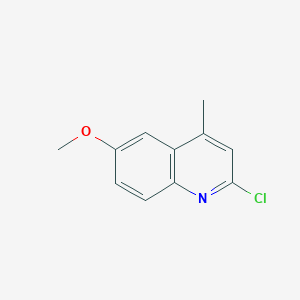

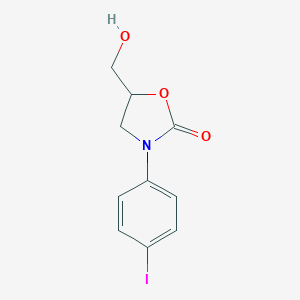

苯佐卡因: 另一种用于水生动物的常用麻醉剂,结构与三卡因相似,但没有甲磺酸酯基团。

丁香油酚: 用作水产养殖中的麻醉剂,特点是诱导速度快,恢复时间长。

丁香油: 包含丁香油酚,用于与三卡因类似的目的 .

独特性: 三卡因的独特性在于其对变温动物的选择性毒性和其获准用于人类食用鳍鱼。 其有效阻断钠通道的能力使其成为研究和工业中的宝贵工具 .

生化分析

Biochemical Properties

Tricaine Methanesulfonate is believed to block the activity of both sensory and motor nerves, which is compatible with the mechanistic action of effective anesthetics . This suggests that it interacts with proteins involved in nerve signal transmission, particularly those associated with sodium ion channels .

Cellular Effects

Tricaine Methanesulfonate has been shown to have significant effects on various types of cells and cellular processes. For instance, it can reversibly relieve pain, decrease body movements, and suppress neuronal activity . It also has the ability to block neural activity, which has been demonstrated in studies involving the neuronal firing of sensory and motor nerves .

Molecular Mechanism

The molecular mechanism of Tricaine Methanesulfonate involves the prevention of sodium ions from entering the cell, thus silencing action potentials . This effectively blocks signal exchange between the brain and extremities, leading to the anesthetic effects observed .

Temporal Effects in Laboratory Settings

In laboratory settings, Tricaine Methanesulfonate has been observed to cause a dose-dependent, reversible blockade of extraocular motor and sensory nerve activity . The effects of this compound on working memory and cognitive flexibility in young adult zebrafish were significant 1 and 2 days after exposure, but these effects were fully recovered by day 3 .

Dosage Effects in Animal Models

The effects of Tricaine Methanesulfonate vary with different dosages in animal models. For instance, in zebrafish, a dosage of 100 mg/l caused significant impairment in working memory and cognitive flexibility 1 and 2 days after exposure .

Metabolic Pathways

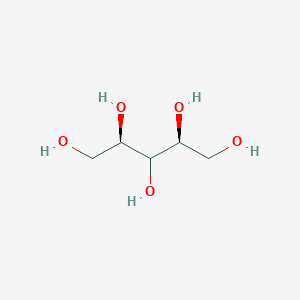

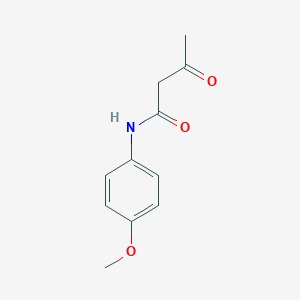

Tricaine Methanesulfonate is rapidly metabolized in the liver, but to a lesser extent in the kidney, blood, and muscle . The main metabolic pathways involve conjugation and hydrolysis, with the acetyl-conjugates of ethyl m-aminobenzoate and m-aminobenzoic acid representing the principal products .

Transport and Distribution

Tricaine Methanesulfonate is commonly administered by immersion in an anesthetic bath, followed by continuous irrigation of the gills with an anesthetic solution when appropriate . This method of administration allows for the widespread distribution of the drug within the organism.

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with sodium ion channels located in the cell membrane

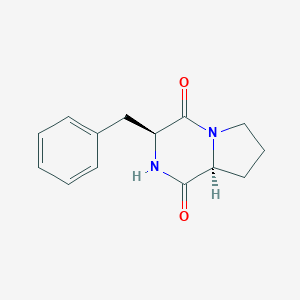

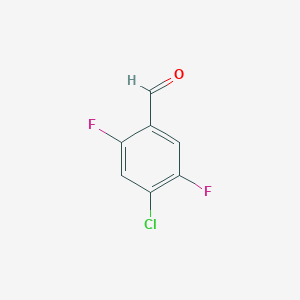

准备方法

合成路线和反应条件: 三卡因是通过使3-氨基苯甲酸乙酯与甲磺酸反应而合成的。该反应通常涉及将3-氨基苯甲酸乙酯溶解在适当的溶剂中,然后在受控温度和搅拌条件下添加甲磺酸。 所得产物随后通过重结晶进行纯化 .

工业生产方法: 在工业环境中,三卡因在大型反应器中生产,其中反应条件针对最大产量和纯度进行了优化。该过程涉及对温度、pH 和反应时间进行精确控制。 最终产品经过严格的质量控制措施,以确保其符合药品级标准 .

化学反应分析

反应类型: 三卡因经历各种化学反应,包括:

氧化: 三卡因在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 还原反应可以将三卡因转化为其相应的胺衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化锂铝之类的还原剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生磺酸衍生物,而还原可以产生胺衍生物 .

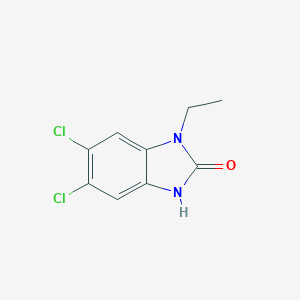

相似化合物的比较

Benzocaine: Another common anesthetic for aquatic animals, structurally similar to tricaine but without the methanesulfonate group.

Eugenol: Used as an anesthetic in aquaculture, characterized by rapid induction and prolonged recovery.

Clove Oil: Contains eugenol and is used for similar purposes as tricaine .

Uniqueness: Tricaine’s uniqueness lies in its selective toxicity for poikilotherms and its approval for use in fin fish intended for human consumption. Its ability to block sodium channels effectively makes it a valuable tool in both research and industry .

属性

IUPAC Name |

ethyl 3-aminobenzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.CH4O3S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h3-6H,2,10H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZJYWMRQDKBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022133 | |

| Record name | Ethyl 3-aminobenzoate methanesulfonic acid salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light grey powder; [Sigma-Aldrich MSDS] | |

| Record name | Tricaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

886-86-2 | |

| Record name | Tricaine methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino-, ethyl ester, methanesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-aminobenzoate methanesulfonic acid salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxycarbonylanilinium methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAINE METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971ZM8IPK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tricaine methanesulfonate induce anesthesia in fish?

A1: Tricaine methanesulfonate primarily acts by depressing neuronal activity. While its exact mechanism is not fully understood, research suggests it likely blocks voltage-gated sodium channels, inhibiting the initiation and propagation of action potentials in neurons. [, ] This leads to a general depression of the central nervous system, causing anesthesia. [, , ]

Q2: Does tricaine methanesulfonate affect muscle function directly?

A2: Studies in zebrafish larvae have shown that tricaine methanesulfonate, at standard anesthetic concentrations, effectively blocks neural action potentials but does not directly prevent muscle contraction. This suggests a preferential action on neural voltage-gated sodium channels compared to muscle sodium channels. []

Q3: What are the physiological effects of tricaine methanesulfonate anesthesia on fish?

A3: Tricaine methanesulfonate anesthesia can lead to several physiological changes in fish, including:

- Respiratory: Reduced respiratory rate and potentially hypercapnia (increased blood carbon dioxide levels) and respiratory acidosis (decreased blood pH). [, , ]

- Cardiovascular: Decreased heart rate (bradycardia). []

- Metabolic: Increased blood glucose levels (hyperglycemia), likely due to a stress response. [, , ]

- Hematological: Hemoconcentration (increased concentration of blood cells) and alterations in electrolyte levels. []

Q4: Does the buffering of tricaine methanesulfonate solutions influence its effects on fish?

A5: Yes, buffering tricaine methanesulfonate solutions with sodium bicarbonate to a pH near neutral (pH ~7.0) can mitigate some of the physiological effects associated with the compound's acidity. Unbuffered tricaine methanesulfonate solutions can cause a significant decrease in water pH, leading to stress and potentially harming the fish. [, , ] For instance, in channel catfish, buffering tricaine methanesulfonate reduced the severity of osmolality changes and minimized stress responses compared to unbuffered solutions. []

Q5: Can tricaine methanesulfonate interfere with diagnostic tests in fish?

A6: Yes, tricaine methanesulfonate can interfere with certain diagnostic tests. For example, it can quench the fluorescence emitted by fluorescein used to detect skin and corneal ulcers, leading to false-negative results. [] Therefore, the fluorescein test should be conducted before exposing the fish to tricaine methanesulfonate.

Q6: How does temperature affect the pharmacokinetics of tricaine methanesulfonate?

A8: Water temperature influences the pharmacokinetics of tricaine methanesulfonate. Higher temperatures generally lead to faster induction times and recovery times. [, , ] In Asian seabass, MS-222 elimination was two times faster at 28°C compared to 22°C. []

Q7: Are there differences in tricaine methanesulfonate uptake and distribution in different fish tissues?

A9: Yes, tricaine methanesulfonate exhibits tissue-specific distribution patterns. In Asian seabass, the compound reaches peak concentrations in the brain and gills first, followed by the liver and kidneys. Muscle tissue shows the lowest drug concentration. []

Q8: What are some alternatives to tricaine methanesulfonate for fish anesthesia?

A8: Several alternative anesthetics can be used in fish, each with its own advantages and disadvantages. These include:

- Clove oil (Eugenol): Offers rapid induction, but recovery times can be prolonged. Requires careful dosage due to a narrow safety margin. [, , , ]

- Benzocaine: Can be effective for smaller fish but may be less suitable for larger species. [, , ]

- Medetomidine-ketamine: Injectable anesthetic combination that provides good anesthesia with minimal physiological effects but requires intravenous administration. []

- Hypothermia: Gradual cooling can induce immobility but might be associated with potentially harmful physiological changes, such as calcium surges and heart rate drops. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)